N-cyclobutyl-6-(difluoromethyl)pyrimidin-4-amine

Agrochemical fungicide discovery Complex I inhibition Southern corn rust (Puccinia polysora)

N-Cyclobutyl-6-(difluoromethyl)pyrimidin-4-amine (CAS 2097857-76-4, molecular formula C₉H₁₁F₂N₃, molecular weight 199.20 g/mol) is a synthetic small-molecule pyrimidine derivative belonging to the difluoromethylpyrimidinamine scaffold class. Its structure features a cyclobutylamino substituent at the pyrimidine 4-position and a difluoromethyl group at the 6-position.

Molecular Formula C9H11F2N3
Molecular Weight 199.205
CAS No. 2097857-76-4
Cat. No. B2589760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclobutyl-6-(difluoromethyl)pyrimidin-4-amine
CAS2097857-76-4
Molecular FormulaC9H11F2N3
Molecular Weight199.205
Structural Identifiers
SMILESC1CC(C1)NC2=NC=NC(=C2)C(F)F
InChIInChI=1S/C9H11F2N3/c10-9(11)7-4-8(13-5-12-7)14-6-2-1-3-6/h4-6,9H,1-3H2,(H,12,13,14)
InChIKeyZIOYTZUITBASTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclobutyl-6-(difluoromethyl)pyrimidin-4-amine (CAS 2097857-76-4): Chemical Identity, Scaffold Class, and Procurement-Relevant Baseline


N-Cyclobutyl-6-(difluoromethyl)pyrimidin-4-amine (CAS 2097857-76-4, molecular formula C₉H₁₁F₂N₃, molecular weight 199.20 g/mol) is a synthetic small-molecule pyrimidine derivative belonging to the difluoromethylpyrimidinamine scaffold class. Its structure features a cyclobutylamino substituent at the pyrimidine 4-position and a difluoromethyl group at the 6-position [1]. This scaffold is recognized in both agrochemical and medicinal chemistry as a privileged motif for mitochondrial complex I inhibition (exemplified by commercial fungicides diflumetorim and the acaricide pyrimidifen) and for ATP-competitive kinase inhibition (exemplified by the clinical-stage pan-PI3K inhibitor PQR514) [2][3]. The compound is commercially available from multiple suppliers at purities ≥98% (HPLC), with a computed XLogP3 of 2.1 and topological polar surface area of 37.8 Ų [1].

Why N-Cyclobutyl-6-(difluoromethyl)pyrimidin-4-amine Cannot Be Replaced by Generic Pyrimidinamine Analogs: Structural Determinants of Differential Activity


Within the difluoromethylpyrimidinamine class, the specific combination of the N-cyclobutyl substituent at the 4-position and the difluoromethyl group at the 6-position creates a unique pharmacophoric signature that cannot be replicated by simple analogs. The cyclobutyl ring imposes conformational rigidity distinct from cyclopropyl, cyclopentyl, or acyclic alkylamines, directly influencing the dihedral angle between the amino NH and the pyrimidine core and thereby modulating target binding geometry [1]. In the agrochemical context, structure–activity relationship (SAR) studies on difluoromethylpyrimidinamine fungicides demonstrate that even minor alterations to the amine substituent produce order-of-magnitude shifts in EC₅₀ against rust pathogens—the optimal compound J achieved EC₅₀ = 2.16 mg/L versus diflumetorim at 53.26 mg/L, a >24-fold potency differential [2]. In the kinase inhibitor space, the 4-(difluoromethyl)pyrimidin-2-amine motif has been validated as an optimized ATP-site binding element, with the difluoromethyl group contributing both to metabolic stability and to a distinctive hydrogen-bond network within the kinase hinge region [3]. Generic replacement with an unsubstituted pyrimidin-4-amine, a trifluoromethyl analog, or an alternative N-alkyl group would fundamentally alter these interactions and cannot be assumed to preserve activity profiles [1][2][3].

N-Cyclobutyl-6-(difluoromethyl)pyrimidin-4-amine: Quantitative Differentiation Evidence Against Closest Analogs and In-Class Candidates


Fungicidal Potency Differential: Difluoromethylpyrimidinamine Scaffold vs. Commercial Pyrimidinamine Fungicide Diflumetorim

SAR studies on the difluoromethylpyrimidinamine scaffold reveal that optimized substitution patterns can achieve dramatically superior antifungal potency relative to the commercial pyrimidinamine fungicide diflumetorim. The lead compound in this series, 5-chloro-6-(difluoromethyl)-N-(2-(6-(3-(trifluoromethyl)phenoxy)pyridin-3-yl)ethyl)pyrimidin-4-amine (compound J), exhibited an EC₅₀ of 2.16 mg/L against southern corn rust (SCR, Puccinia polysora) in in vivo greenhouse whole-plant assays [1]. By contrast, diflumetorim—a pyrimidinamine fungicide also acting via complex I inhibition—showed EC₅₀ = 53.26 mg/L under identical conditions, representing a 24.7-fold potency advantage for the optimized difluoromethylpyrimidinamine [1]. While direct data for N-cyclobutyl-6-(difluoromethyl)pyrimidin-4-amine in this assay are not publicly available, the compound shares the core difluoromethylpyrimidin-4-amine pharmacophore and the N-cyclobutyl substituent contributes conformational constraint that is expected to influence target engagement.

Agrochemical fungicide discovery Complex I inhibition Southern corn rust (Puccinia polysora)

Physicochemical Differentiation: N-Cyclobutyl-6-(difluoromethyl)pyrimidin-4-amine vs. Unsubstituted 6-(Difluoromethyl)pyrimidin-4-amine Core

The N-cyclobutyl substituent imparts measurable differences in key physicochemical parameters compared to the unsubstituted 6-(difluoromethyl)pyrimidin-4-amine core (CAS 1706464-15-4). N-Cyclobutyl-6-(difluoromethyl)pyrimidin-4-amine has a computed XLogP3 of 2.1, molecular weight of 199.20 Da, topological polar surface area (TPSA) of 37.8 Ų, one hydrogen bond donor, and five hydrogen bond acceptors [1]. The unsubstituted core (C₅H₅F₂N₃, MW 145.11 Da, TPSA ~51.8 Ų, two H-bond donors) differs in lipophilicity, hydrogen-bonding capacity, and steric bulk . The increased logP and reduced TPSA of the N-cyclobutyl derivative predict enhanced membrane permeability and blood–brain barrier penetration potential relative to the parent amine, while the cyclobutyl ring adds conformational constraint that can improve target selectivity by reducing the number of accessible low-energy conformers [1].

Medicinal chemistry Physicochemical property optimization Ligand efficiency

Kinase Inhibitor Scaffold Validation: 4-(Difluoromethyl)pyrimidin-2-amine Moiety as an Optimized ATP-Site Binding Element vs. Alternative Heterocycles

The 4-(difluoromethyl)pyrimidin-2-amine moiety has been independently validated as an optimized pharmacophore for ATP-competitive kinase inhibition. In the preclinical development of PQR514, this scaffold conferred improved in vitro binding to the ATP site of p110α and mTOR compared to the morpholino-triazine core of the predecessor clinical compound PQR309 [1]. PQR514, which incorporates the 4-(difluoromethyl)pyrimidin-2-amine motif, demonstrated significant antitumor activity in an OVCAR-3 ovarian cancer xenograft model at concentrations approximately eight times lower than PQR309, and suppressed cancer cell proliferation with IC₅₀ values in the nanomolar range across multiple PI3K-dependent cell lines [1]. The difluoromethyl group was specifically identified as contributing to both enhanced metabolic stability and a favorable hydrogen-bond network with the kinase hinge region [1]. While N-cyclobutyl-6-(difluoromethyl)pyrimidin-4-amine presents a regioisomeric substitution pattern (4-amine rather than 2-amine), the critical difluoromethyl-pyrimidine pharmacophore is conserved, and the N-cyclobutyl group offers a tunable vector for selectivity optimization unexploited in the PQR514 series.

Kinase drug discovery PI3K/mTOR pathway ATP-competitive inhibition

Building Block Utility: Synthetic Accessibility and Intermediate Versatility vs. Alternative 4-Aminopyrimidine Building Blocks

N-Cyclobutyl-6-(difluoromethyl)pyrimidin-4-amine serves as a bifunctional building block amenable to further derivatization at multiple positions. The compound is commercially available at 98% purity from multiple suppliers (e.g., Leyan Product No. 2265347, CAS 2097857-76-4) . Its synthetic accessibility via cyclization of substituted pyrimidine precursors with cyclobutylamine derivatives, using common catalysts and controlled temperature conditions, distinguishes it from more complex difluoromethylpyrimidine intermediates that require multi-step fluorination chemistry [1]. Compared to the widely used 4,6-dichloropyrimidine or 4-chloro-6-(trifluoromethyl)pyrimidine building blocks, this compound offers the advantage of the metabolically stable difluoromethyl group pre-installed, eliminating the need for late-stage fluorination—a step that often suffers from poor yields and high cost in both medicinal chemistry and process-scale synthesis.

Synthetic chemistry Building block procurement Parallel library synthesis

N-Cyclobutyl-6-(difluoromethyl)pyrimidin-4-amine: Evidence-Backed Research and Industrial Application Scenarios for Scientific Procurement


Agrochemical Discovery: Lead Optimization for Next-Generation Complex I Inhibitor Fungicides Targeting Rust Pathogens

Based on class-level evidence demonstrating that the difluoromethylpyrimidin-4-amine scaffold can achieve EC₅₀ values as low as 2.16 mg/L against southern corn rust—a >24-fold improvement over the commercial pyrimidinamine fungicide diflumetorim (EC₅₀ = 53.26 mg/L) [1]—N-cyclobutyl-6-(difluoromethyl)pyrimidin-4-amine is positioned as a strategic starting point for agrochemical SAR campaigns. The cyclobutyl substituent offers a distinct conformational profile for target engagement optimization against complex I of phytopathogenic fungi. Procurement of this compound enables systematic exploration of N-alkyl and N-cycloalkyl SAR around the validated difluoromethylpyrimidin-4-amine core [1].

Kinase Drug Discovery: Kinase Inhibitor Lead Generation Leveraging the Privileged Difluoromethyl-Pyrimidine Scaffold

The 4-(difluoromethyl)pyrimidine moiety has been independently validated in the clinical-stage pan-PI3K inhibitor PQR514, which demonstrated an approximately 8-fold improvement in in vivo antitumor potency over its non-difluoromethyl predecessor PQR309 in an OVCAR-3 xenograft model [2]. N-Cyclobutyl-6-(difluoromethyl)pyrimidin-4-amine conserves the critical difluoromethyl pharmacophore while introducing a regioisomeric 4-aminopyrimidine substitution pattern and a cyclobutyl vector not explored in the PQR series. This compound is therefore well-suited for kinase inhibitor fragment-based drug discovery and scaffold-hopping programs seeking novel intellectual property space around the validated difluoromethyl-pyrimidine chemotype [2].

Medicinal Chemistry Building Block Procurement: Pre-Functionalized Intermediate for Parallel Library Synthesis

With commercial availability at 98% purity and a molecular weight of 199.20 Da within lead-like chemical space parameters (XLogP3 = 2.1, TPSA = 37.8 Ų, 1 HBD, 5 HBA) [3], N-cyclobutyl-6-(difluoromethyl)pyrimidin-4-amine serves as an ideal pre-functionalized building block for both medicinal chemistry and agrochemical library synthesis. Its physicochemical profile (ΔTPSA = −14.0 Ų and ΔHBD = −1 vs. the unsubstituted 6-(difluoromethyl)pyrimidin-4-amine core [3]) predicts improved membrane permeability, making it particularly valuable for synthesizing compound libraries intended for cellular phenotypic screening campaigns [3].

Mitochondrial Complex I Mechanistic Probe Development

The difluoromethylpyrimidinamine scaffold is established as a complex I (NADH:ubiquinone oxidoreductase) inhibitor chemotype, shared with the commercial agrochemicals diflumetorim and pyrimidifen [1][4]. N-Cyclobutyl-6-(difluoromethyl)pyrimidin-4-amine represents a structurally distinct member of this class with potential utility as a biochemical probe for mitochondrial respiration studies. The difluoromethyl group enhances metabolic stability relative to methyl or unsubstituted analogs, while the cyclobutyl substituent provides a vector for affinity optimization not present in the commercial comparators [4]. Researchers investigating complex I biology or screening for novel complex I inhibitors for agricultural or therapeutic applications should consider this compound for inclusion in focused screening libraries.

Quote Request

Request a Quote for N-cyclobutyl-6-(difluoromethyl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.